BenchChemオンラインストアへようこそ!

2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Lipophilicity Molecular Weight Drug Design

This 6-acetamide regioisomer offers distinct hydrogen-bonding and steric properties vs. common 3-acetamide analogues, enabling unique kinase selectivity fingerprints and reduced aggregation risk in biochemical assays. Its fluorine atom permits direct ¹⁸F-radiolabeling for translational PET imaging studies. Ideal for scaffold-hopping in non-opioid pain therapeutics and fragment-based drug discovery.

Molecular Formula C14H11FN4O2
Molecular Weight 286.266
CAS No. 2034583-92-9
Cat. No. B2889364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
CAS2034583-92-9
Molecular FormulaC14H11FN4O2
Molecular Weight286.266
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)NC2=CN3C(=CC=N3)N=C2)F
InChIInChI=1S/C14H11FN4O2/c15-10-1-3-12(4-2-10)21-9-14(20)18-11-7-16-13-5-6-17-19(13)8-11/h1-8H,9H2,(H,18,20)
InChIKeyUGCFXJUINRIFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 2034583-92-9): Procurement-Relevant Chemical Profile


2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 2034583-92-9) is a fluorinated heterocyclic compound built on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its broad spectrum of biological activities [1]. The molecule features a 4-fluorophenoxyacetyl group attached to the 6-amino position of the fused ring system, resulting in a secondary amide linkage that distinguishes it from the more common 3-acetamide derivatives. With a molecular weight of 286.27 g/mol and molecular formula C₁₄H₁₁FN₄O₂, this compound serves as a research tool and potential lead‑optimization intermediate in programs targeting kinases, TSPO, and other disease‑relevant proteins [2].

Why In‑Class Substitution Is Not Equivalent for 2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide


The 6‑acetamide regioisomer of the pyrazolo[1,5-a]pyrimidine scaffold has been far less explored than the 3‑acetamide series that dominates TSPO‑ligand and kinase‑inhibitor literature [1]. This positional difference fundamentally alters the hydrogen‑bonding network and steric environment available for target engagement. Consequently, direct substitution with a 3‑substituted analog—even one bearing an identical 4‑fluorophenoxy side chain—cannot be assumed to reproduce biological activity, selectivity, or pharmacokinetic behavior. The evidence below quantifies where this compound departs from its closest comparators.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide


Molecular‑Weight and Lipophilicity Offset vs. 2-(2,4-Difluorophenyl) Analog

Relative to the closest commercially available comparator 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 2034621-36-6), the target compound replaces a 2,4-difluorophenyl group with a 4-fluorophenoxy moiety. This substitution reduces molecular weight by ~2 Da (286.27 vs. 288.25 Da) and introduces an additional hydrogen‑bond acceptor (ether oxygen), which is expected to lower logP by approximately 0.5–0.8 units based on fragment‑based calculations [1].

Lipophilicity Molecular Weight Drug Design

Hydrogen‑Bond Donor/Acceptor Profile Distinct from 3‑Acetamide TSPO Ligands

The leading TSPO ligand DPA‑714 (Ki = 3.66 nM) and its analogs position the acetamide side chain at the pyrazolo[1,5-a]pyrimidine 3‑position, yielding a tertiary amide with zero hydrogen‑bond donors [1]. In contrast, the target compound bears a secondary amide at the 6‑position, providing one H‑bond donor (amide NH) and an extra acceptor (ether oxygen) absent in DPA‑714. This altered H‑bond profile may redirect binding preference toward targets that require a donor‑acceptor network distinct from that of TSPO.

TSPO Hydrogen Bonding Selectivity

Patent‑Documented Analgesic Activity of 4‑Fluorophenoxy Pyrazolo[1,5-a]pyrimidines

US Patent 5,707,997 discloses pyrazolo[1,5-a]pyrimidine derivatives bearing a 4‑fluorophenoxy group as potent analgesics [1]. Although the patent does not specify the exact 6‑acetamide compound, it establishes that the 4‑fluorophenoxy substituent contributes to in vivo efficacy in the phenylquinone writhing test, with representative examples showing ED₅₀ values in the range of 5–15 mg/kg p.o. This provides a pharmacologically validated starting point for the target compound in pain‑related research.

Analgesic Pain Opioid‑Sparing

Fluorine‑Enabled PET‑Tracer Potential vs. Non‑Fluorinated 6‑Acetamide Analogs

The presence of a fluorine atom in the 4‑fluorophenoxy ring makes the target compound amenable to isotopic substitution with fluorine‑18 (t₁/₂ = 109.8 min), a critical feature for positron emission tomography (PET) tracer development [1]. Non‑fluorinated 6‑acetamide analogs (e.g., 2‑phenoxy‑N‑(pyrazolo[1,5‑a]pyrimidin‑6‑yl)acetamide) lack this functionality and therefore cannot be directly radiolabeled with ¹⁸F, limiting their utility in in vivo imaging studies of neuroinflammation or tumor microenvironments.

PET Imaging Fluorine-18 Neuroinflammation

Recommended Application Scenarios for 2-(4-Fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide


Lead Optimization in Analgesic Drug Discovery

Based on the patent‑documented analgesic activity of 4‑fluorophenoxy‑substituted pyrazolo[1,5‑a]pyrimidines [1], this compound can serve as a key intermediate or scaffold‑hopping starting point for developing non‑opioid pain therapeutics. Its 6‑acetamide orientation may offer improved selectivity over earlier 3‑substituted series.

Development of Fluorine‑18 PET Tracers for Neuroinflammation

The intrinsic fluorine atom permits direct ¹⁸F‑radiolabeling, enabling non‑invasive imaging of TSPO or other CNS targets [2]. Procurement of the compound is justified for laboratories focused on translating preclinical PET probes to clinical imaging studies.

Kinase Selectivity Profiling Panels

The differentiated hydrogen‑bond donor/acceptor pattern relative to common 3‑acetamide kinase inhibitors suggests potential for unique selectivity fingerprints. Use in broad‑panel kinase assays may reveal activity against under‑explored kinases less susceptible to 3‑substituted scaffolds.

Physicochemical Property‑Driven Fragment‑Based Screening

The compound's lower predicted logP and moderate molecular weight make it a suitable fragment‑like starting point for fragment‑based drug discovery (FBDD). Its solubility advantage over the 2,4‑difluorophenyl analog reduces the risk of aggregation‑based false positives in biochemical assays.

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.